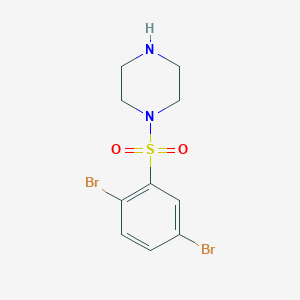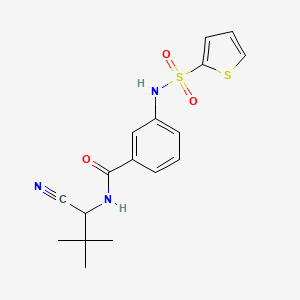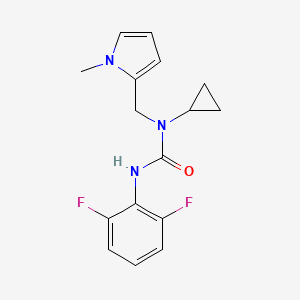![molecular formula C22H20N4O4S B2499723 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1904019-62-0](/img/structure/B2499723.png)
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Innovative synthesis methods have been developed for compounds with structures related to 3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione. For example, ultrasound-assisted synthesis has been employed for the efficient generation of benzimidazo[2,1-b]quinazolin-1(1H)-ones, utilizing a piperidine-catalyzed three-component reaction in aqueous isopropanol. This approach has revealed unique reaction intermediates and mechanisms, such as nucleophilic attacks and electrocyclic ring formations, differing from traditional synthesis methods (Chen, Chung, Narhe, & Sun, 2016). Similarly, electrochemical synthesis techniques have been explored, demonstrating the generation of arylthiobenzazoles through electrochemical oxidation in the presence of nucleophiles, showcasing the versatility of electrochemical methods in synthesizing complex heterocyclic compounds (Amani & Nematollahi, 2012).
Chemical Fixation of CO2
Research has explored the chemical fixation of CO2 into 2-aminobenzonitriles as a novel approach to synthesize quinazoline-2,4(1H,3H)-dione derivatives, highlighting the potential for environmentally friendly and sustainable chemistry practices in the production of pharmaceutically relevant compounds (Vessally, Soleimani‐Amiri, Hosseinian, Edjlali, & Babazadeh, 2017).
Sustainable Synthesis
Solvent-free synthesis methods have been developed for quinazoline-2,4(1H,3H)-diones, using carbon dioxide and catalytic amounts of bases such as DBU, emphasizing the shift towards more sustainable and green chemistry techniques in the synthesis of complex organic molecules (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).
Biological Applications and Studies
Antimicrobial and Antifungal Properties
Research into substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has shown promising antibacterial and antifungal activities, particularly against Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These findings suggest the potential for developing new antimicrobial agents based on quinazoline derivatives (Vidule, 2011).
Antitumor Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as MCF-7 and HeLa, demonstrating the potential of these compounds in cancer research and therapy. Some derivatives displayed significant cytotoxicity, indicating their potential as lead compounds for anticancer drug development (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Mechanism of Action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzoxazole derivatives can inhibit the growth of certain bacteria and fungi, while others can inhibit the proliferation of cancer cells .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzoxazole derivatives , it’s likely that this compound may affect multiple biochemical pathways, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.
Result of Action
Benzoxazole derivatives have been reported to exhibit various effects, such as inhibiting the growth of certain bacteria and fungi, and inhibiting the proliferation of cancer cells . Therefore, it’s plausible that this compound may have similar effects.
properties
IUPAC Name |
3-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-19(13-31-22-24-17-7-3-4-8-18(17)30-22)25-11-9-14(10-12-25)26-20(28)15-5-1-2-6-16(15)23-21(26)29/h1-8,14H,9-13H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSWRBGLBCVXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)

![2-(2-(4-(Methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2499644.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)
![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)


![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2-chlorobenzyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2499659.png)
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)